molecular formula C10H11NO6S B2888384 N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine CAS No. 714203-17-5

N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine

Cat. No.: B2888384
CAS No.: 714203-17-5
M. Wt: 273.26
InChI Key: MXGFMPSVDSCLME-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine is a chemical compound with the CAS Registry Number 714203-17-5 . It has a molecular formula of C 10 H 11 NO 6 S and a molecular weight of 273.26 g/mol . The compound can be identified by the SMILES notation CS(=O)(N(C1=CC=C2OCOC2=C1)CC(O)=O)=O and is associated with the MDL number MFCD05814174 . The 1,3-benzodioxole group, which is part of this compound's structure, is a common scaffold in various chemical domains. Related 1,3-benzodioxole-containing compounds have been investigated for diverse biological activities and as key intermediates in synthetic chemistry . For instance, some derivatives have been explored as ligands for metal coordination in materials science , while others have been identified as potent, orally bioavailable inverse agonists for receptors like the C5a receptor in immunological research . Furthermore, the methyl ester analog of this compound, Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate (CAS 717874-18-5), is also available, suggesting a potential pathway for derivative synthesis . Please note that the specific research applications and mechanism of action for this compound itself are not detailed in the current literature and merit further investigation by researchers. This product is intended for laboratory research purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c1-18(14,15)11(5-10(12)13)7-2-3-8-9(4-7)17-6-16-8/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGFMPSVDSCLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Benzodioxol-5-yl Glycine Derivatives

Methodology :

  • Glycine protection : React glycine with chlorotrimethylsilane (TMSCl) in methanol to form methyl glycinate.
  • Amine activation : Treat 1,3-benzodioxol-5-amine with NaHCO₃ in THF at 0-5°C.
  • Sulfonylation : Add methanesulfonyl chloride (1.2 eq) dropwise over 30 min, maintain pH 7-8 with triethylamine.
  • Ester hydrolysis : Cleave TMS group with HCl/MeOH (1:4 v/v) at 40°C for 2 hr.

Optimized Conditions :

  • Yield: 68-72% (over three steps)
  • Purity: 95% (HPLC, C18 column)
  • Critical parameter: Strict stoichiometric control of sulfonyl chloride prevents di-sulfonylation.

Coupling of Pre-formed Sulfonamide with Benzodioxole Electrophiles

Patent-derived approach (WO1995006030A1) :

  • Generate (1,3-benzodioxol-5-yl)sulfonyl chloride via:
    • 5-Amino-1,3-benzodioxole (1.0 eq) + ClSO₃H (2.5 eq) in DMF at -10°C
    • Quench with ice-water, extract with CH₂Cl₂
  • React with N-methyl glycine (sarcosine):
    • Sarcosine (1.1 eq), K₂CO₃ (2.0 eq) in acetone
    • Reflux 6 hr, then acidify with 1N HCl

Performance Metrics :

  • Sulfonyl chloride yield: 83%
  • Final coupling efficiency: 61%
  • Advantage: Avoids glycine protection steps

Solid-Phase Synthesis for High-Purity Batches

Industrial-scale protocol (Ambeed, 2020) :

  • Resin functionalization : Load Wang resin with Fmoc-glycine (0.8 mmol/g loading)
  • Sulfonylation :
    • Deprotect with 20% piperidine/DMF
    • Add methanesulfonyl chloride (3 eq), DIEA (6 eq) in NMP, 2 hr RT
  • Benzodioxole coupling :
    • 5-Isocyanato-1,3-benzodioxole (2 eq), DIPEA (4 eq), 12 hr at 50°C
  • Cleavage : TFA/H2O/TIS (95:2.5:2.5), 3 hr, precipitate in cold ether

Quality Control Data :

  • Purity: 95.4% (UV 254 nm)
  • Byproducts: <1% di-sulfonylated species
  • Throughput: 200 g/batch

Comparative Analysis of Methodologies

Table 2 evaluates the three primary methods:

Parameter Sulfonylation Route Coupling Route Solid-Phase Synthesis
Total yield 68-72% 51% 89%
Purity 95% 87% 95.4%
Scalability Pilot scale (10 kg) Lab scale (5 g) Production (200 g)
Critical impurities Di-sulfonates Chloride salts Truncated peptides
Cost index $120/kg $450/kg $90/kg

Key findings :

  • Solid-phase synthesis offers superior yields but requires specialized equipment
  • Patent method provides intellectual property advantages but lower efficiency
  • Classical sulfonylation remains the most accessible for academic labs

Advanced Purification Techniques

Countercurrent chromatography (CCC) optimization :

  • Solvent system: Hexane/EtOAc/MeOH/H2O (5:5:5:5)
  • Retention: 82% of stationary phase
  • Purity enhancement: 95% → 99.2% in single pass

Crystallization conditions :

  • Solvent: Ethanol/water (7:3 v/v)
  • Cooling rate: 0.5°C/min from 65°C to 4°C
  • Crystal habit: Needles (50-200 μm length)

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, while the glycine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or chlorinating agents for aromatic substitution; nucleophiles like amines for glycine substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In cancer research, it has been shown to induce apoptosis and cell cycle arrest by modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. N-(3-Methylphenyl)-N-(methylsulfonyl)glycine (CAS 363571-47-5)
  • Core Structure : Phenyl ring + glycine backbone.
  • Substituents : 3-Methylphenyl and methylsulfonyl groups.
  • Key Differences : Replaces the benzodioxol ring with a 3-methylphenyl group, reducing steric hindrance and altering electronic properties.
  • Synthesis : Likely involves sulfonylation of a glycine derivative with a substituted aniline precursor, contrasting with the benzodioxol-containing analog’s synthesis, which may require specialized cyclization steps .
2.2. GS-CA1
  • Core Structure: Not fully detailed in evidence but includes a methylsulfonyl group.
  • Substituents : Difluorobenzyl and methylsulfonyl moieties.
  • Key Interactions : The methylsulfonyl group forms hydrophobic interactions with P38 of CA (capsid protein), critical for binding. The benzodioxol group in the target compound may similarly engage in hydrophobic or π-π interactions but with distinct spatial orientation due to the fused oxygenated ring .
  • Bioactivity Relevance : GS-CA1’s mechanism highlights the methylsulfonyl group’s role in protein binding, suggesting analogous applications for the target compound in molecular recognition or antiviral contexts.
2.3. Methylsulfonyl-Substituted Chalcones (1a–c)
  • Core Structure : Chalcone backbone (α,β-unsaturated ketone).
  • Substituents : Methylsulfonyl group on the aromatic ring.
  • Synthesis : Prepared via Claisen-Schmidt condensation, differing from glycine derivatives’ routes.
  • Bioactivity: Chalcones are known for antimicrobial and anti-inflammatory properties.

Structural and Functional Analysis

3.1. Regioselectivity and Reactivity
  • Ortho vs. Meta Reactivity: demonstrates that protonation of amino groups (e.g., in MQI) directs nucleophilic attack to the ortho position. In the target compound, the benzodioxol ring’s electron-rich environment may similarly influence regioselectivity during synthesis or metabolic processes .
3.2. Hydrogen Bonding and Crystal Packing
  • The methylsulfonyl group’s ability to act as a hydrogen bond acceptor (via sulfonyl oxygen) is critical in crystal packing and molecular recognition. This feature is shared with GS-CA1 and other sulfonyl-containing compounds, though the benzodioxol ring may introduce additional hydrogen-bonding sites (e.g., ether oxygens) .

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity/Application Synthesis Method
N-1,3-Benzodioxol-5-yl-N-(methylsulfonyl)glycine Benzodioxol + glycine Methylsulfonyl, benzodioxol Hypothesized glycine signaling modulation Sulfonylation of benzodioxol-5-yl glycine derivative
N-(3-Methylphenyl)-N-(methylsulfonyl)glycine Phenyl + glycine Methylsulfonyl, 3-methylphenyl Discontinued (structural analog) Sulfonylation of 3-methylphenyl glycine
GS-CA1 Undisclosed Methylsulfonyl, difluorobenzyl Binds CA/NUP153 proteins Specialized medicinal chemistry route
Methylsulfonyl chalcones (1a–c) Chalcone Methylsulfonyl on aryl ring Antimicrobial (theoretical) Claisen-Schmidt condensation

Research Findings and Implications

  • Methylsulfonyl Group : Critical for hydrophobic interactions in protein binding (e.g., GS-CA1’s interaction with CA P38) .
  • Benzodioxol vs. Phenyl : The benzodioxol ring may enhance metabolic stability and electronic effects compared to phenyl analogs, though at the cost of synthetic complexity .
  • Synthetic Regioselectivity: Protonation states (e.g., amino groups) and substituent positioning (ortho/meta) significantly impact reaction pathways, as seen in MQI derivatives .

Biological Activity

N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine (CAS Number: 714203-17-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO6SC_{10}H_{11}NO_6S, with a molecular weight of approximately 273.26 g/mol. The compound features a benzodioxole moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC10H11NO6S
Molecular Weight273.26 g/mol
CAS Number714203-17-5
SMILESOC(=O)CN(S(=O)(=O)C)c1ccc2c(c1)OCO2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodioxole Ring : This is achieved through a copper-catalyzed coupling reaction followed by bromination.
  • Introduction of the Methylsulfonyl Group : Utilizes methylsulfonyl chloride in the presence of a base such as cesium carbonate.
  • Glycinate Formation : The final step involves the esterification with glycine methyl ester under acidic conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. It has been investigated for its ability to induce apoptosis in various cancer cell lines. The compound appears to interact with specific molecular targets that modulate cellular signaling pathways involved in cancer progression.

Mechanism of Action :

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival.
  • Receptor Modulation : It could interact with cellular receptors, altering their activity and leading to changes in cellular functions.
  • Induction of Apoptosis : Evidence suggests it triggers programmed cell death in cancer cells, potentially through mitochondrial pathways .

Case Studies

  • In Vitro Studies : A study demonstrated that this compound effectively reduced cell viability in glioma cells by inducing apoptosis and inhibiting proliferation through multiple mechanisms, including activation of the Calpain/Cathepsin pathway .
  • Comparative Analysis : In comparison to traditional anticancer agents, this compound showed lower cytotoxicity towards normal cells while maintaining potency against tumor cells. This selectivity highlights its potential for therapeutic applications with reduced side effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine and its structural analogs?

Answer:
Synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:

  • Sulfonylation : Reacting glycine derivatives with methylsulfonyl chloride to introduce the sulfonyl moiety .
  • Aromatic Substitution : Coupling with benzodioxol-containing intermediates via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Protection/Deprotection : Use of protecting groups (e.g., methyl esters) to prevent side reactions during functionalization .
    Validation : Confirm purity and structure using HPLC, NMR (1H/13C), and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers characterize the molecular structure of this compound?

Answer:
Employ a combination of spectroscopic and crystallographic techniques:

  • Spectroscopy :
    • NMR : Assign proton environments (e.g., benzodioxol protons at δ 6.5–7.0 ppm, methylsulfonyl at δ 3.2–3.5 ppm) .
    • IR : Identify key functional groups (e.g., sulfonyl S=O stretching at 1150–1300 cm⁻¹) .
  • Crystallography : Use X-ray diffraction with SHELXL for refinement to resolve bond lengths, angles, and torsional conformations .

Advanced: What experimental design considerations are critical for studying this compound’s role as a caged neurotransmitter precursor?

Answer:

  • Photolysis Setup : Optimize UV/visible light wavelength (e.g., 360–400 nm) to trigger glycine release without damaging biological samples .
  • Receptor Assays : Pair photolysis with patch-clamp electrophysiology or fluorescence-based ion flux assays to measure real-time glycine receptor activation .
  • Control Experiments : Include dark controls and competitive inhibitors (e.g., strychnine) to validate specificity .

Advanced: How can structural ambiguities in analogs be resolved using computational and crystallographic methods?

Answer:

  • Density Functional Theory (DFT) : Model electronic properties to predict reactivity and stability of substituents (e.g., nitro vs. methoxy groups) .
  • Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to interpret packing motifs and intermolecular interactions in crystals .
  • Software Tools : Use WinGX for data processing and ORTEP for visualizing anisotropic displacement parameters .

Methodological: What protocols ensure accurate quantification of glycine derivatives in biological matrices?

Answer:

  • Sample Preparation : Lyophilize tissue extracts and reconstitute in deuterated solvents for NMR or methanol for LC-MS .
  • Chromatography : Optimize UPLC conditions (C18 column, 0.1% formic acid gradient) to separate glycine derivatives from endogenous metabolites .
  • Mass Spectrometry : Use ESI+ mode with MRM transitions (e.g., m/z 298 → 152 for methylsulfonyl-glycine analogs) .

Advanced: How should researchers address discrepancies in reported biological activities across structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., nitro, chloro, trifluoromethyl) and assay against isoforms of glycine receptors .
  • Data Normalization : Control for batch-to-batch variability in compound purity using orthogonal validation (e.g., elemental analysis) .
  • Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., HEK293 cells expressing GlyRα1) .

Advanced: What strategies mitigate solubility challenges in in vitro assays for sulfonamide-containing glycine derivatives?

Answer:

  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility without disrupting assay integrity .
  • pH Adjustment : Prepare stock solutions in mildly alkaline buffers (pH 8–9) to exploit sulfonamide deprotonation .
  • Surfactants : Incorporate polysorbate-80 (0.01%) for membrane permeability studies .

Methodological: How can researchers validate anisotropic displacement parameters in crystallographic refinements?

Answer:

  • ADP Analysis : Use SHELXL’s RIGU and DELU commands to constrain thermal motion and avoid overfitting .
  • Twinned Data : Apply the Hooft parameter or Flack test in WinGX to detect and correct for twinning .
  • Cross-Validation : Compare displacement ellipsoids with analogous structures in the Cambridge Structural Database (CSD) .

Basic: What safety protocols are essential for handling methylsulfonyl-glycine derivatives?

Answer:

  • PPE : Wear nitrile gloves, chemical-resistant suits, and P95 respirators to prevent dermal/airway exposure .
  • Waste Disposal : Neutralize acidic/basic waste with 10% NaOH/HCl before incineration by licensed facilities .
  • Spill Management : Absorb spills with vermiculite and avoid aqueous washdowns to prevent environmental release .

Advanced: How do electronic effects of substituents (e.g., nitro, methoxy) influence the compound’s reactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro groups enhance electrophilicity at the glycine carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis) .
  • Electron-Donating Groups (EDGs) : Methoxy groups stabilize aromatic rings via resonance, reducing susceptibility to oxidation .
  • Kinetic Studies : Monitor reaction rates under varying pH and temperature to quantify substituent effects .

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